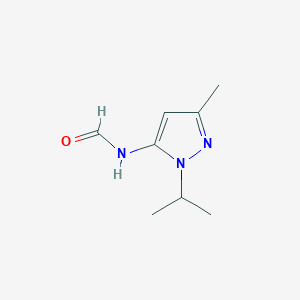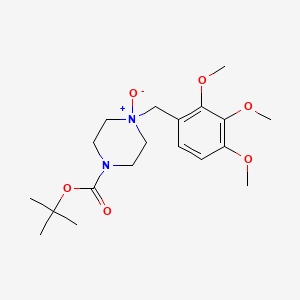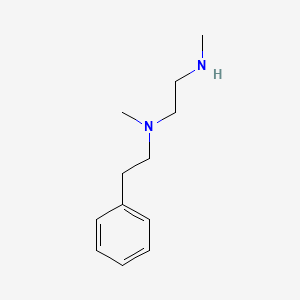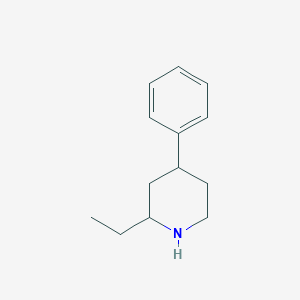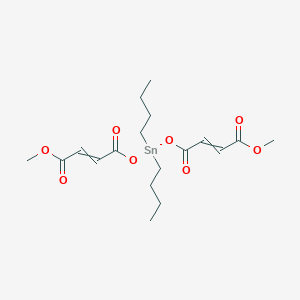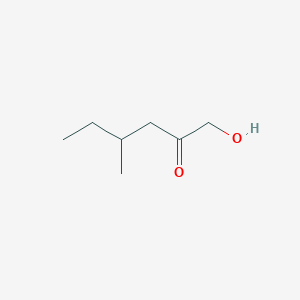
1-Hydroxy-4-methylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-methylhexan-2-one is an organic compound with the molecular formula C7H14O2 It is a ketone with a hydroxyl group attached to the second carbon atom and a methyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylhexan-2-one can be synthesized through multiple-step organic synthesis. One common method involves the reduction of an alkyne to an alkene, followed by hydroxylation. For example, starting from 3-hexyne, the alkyne can be reduced to cis-3-hexene, which is then hydroxylated using permanganate or osmium tetroxide to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-4-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-methylhexan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Hydroxy-2-methylhexan-2-one
- 4-Hydroxy-4-methylhexan-2-one
- 2-Hydroxy-4-methylhexan-2-one
Comparison: 1-Hydroxy-4-methylhexan-2-one is unique due to the specific positioning of the hydroxyl and methyl groups, which influence its chemical reactivity and physical properties.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
1-hydroxy-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-6(2)4-7(9)5-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
JKLFVRDZACBPDS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



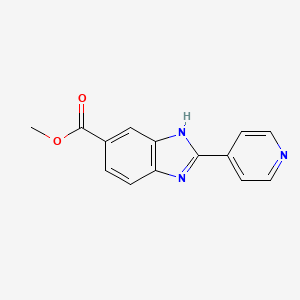
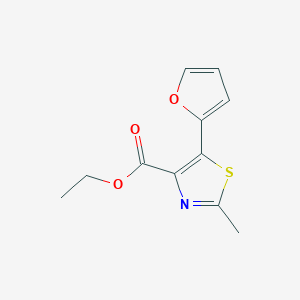
![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
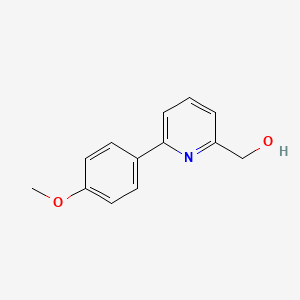
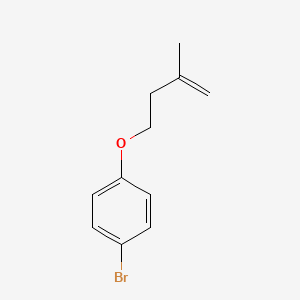
![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)

